Product packaging for L-Fmac F-18(Cat. No.:CAS No. 1134848-13-7)

L-Fmac F-18

Cat. No.: B608551
CAS No.: 1134848-13-7
M. Wt: 258.23
InChI Key: QZZJZXAWLQYJFK-HMQZJZAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Background of Radiolabeled Nucleoside Analogs in Molecular Imaging Research

Molecular imaging with positron emission tomography (PET) is a non-invasive technology used in research to visualize biological processes at the cellular and molecular level. thno.org This technique relies on the administration of a radiotracer, a biologically active molecule labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (F-18). nih.gov Among the various classes of radiotracers, radiolabeled nucleoside analogs are of significant interest, particularly in oncology and immunology research. nih.gov

Nucleosides are fundamental components of DNA and RNA, and their uptake is a key feature of proliferating cells. nih.gov Many cancer cells exhibit uncontrolled proliferation and, consequently, have a high demand for nucleosides to support accelerated DNA synthesis. nih.gov Radiolabeled nucleoside analogs are designed to mimic natural nucleosides, allowing them to be transported into cells and participate in the initial steps of DNA synthesis pathways. openmedscience.com

Once inside the cell, these analogs are often phosphorylated by specific enzymes, such as thymidine (B127349) kinase 1 (TK1) or deoxycytidine kinase (dCK). nih.govsnmjournals.org This phosphorylation traps the radiolabeled molecule inside the cell. nih.gov The accumulation of the radiotracer in tissues with high rates of cellular proliferation can then be detected by a PET scanner. nih.gov This allows researchers to non-invasively measure and monitor the activity of these pathways. Tracers such as 3′-deoxy-3′-[¹⁸F]fluorothymidine ([¹⁸F]FLT) have been developed based on this principle to image cell proliferation by targeting the thymidine salvage pathway. nih.govopenmedscience.com The development of new and more specific nucleoside analogs continues to be an active area of research aimed at improving the precision of molecular imaging. nih.govsnmjournals.org

Rationale for the Development of L-FMAC F-18 as a Research Radiotracer

The development of 1-(2′-deoxy-2′-[¹⁸F]fluoro-β-L-arabinofuranosyl)-5-methylcytosine, or this compound, was driven by the need for a more specific and stable PET tracer to image the activity of the enzyme deoxycytidine kinase (dCK). nih.govsnmjournals.org dCK is a rate-limiting enzyme in the deoxyribonucleoside salvage pathway for DNA synthesis and is overexpressed in certain types of cancer and in proliferating immune cells, such as T-lymphocytes. nih.gov

This compound was designed as an analog of deoxycytidine to act as a high-affinity substrate for dCK. nih.govnih.gov Upon administration for research purposes, it is preferentially taken up by cells with high dCK levels. Inside the cell, dCK phosphorylates this compound, trapping the radioactive fluorine-18 label. nih.gov This intracellular accumulation allows for the visualization of dCK activity using PET imaging. nih.gov

A key innovation in the design of this compound is its "L" or levorotatory configuration. Natural nucleosides are in the "D" or dextrorotatory configuration. This structural difference makes the L-enantiomer, L-FMAC, less susceptible to degradation by enzymes like cytidine (B196190) deaminase (CDA) compared to its D-enantiomer counterparts. nih.gov This increased metabolic stability is a significant advantage, as it enhances the tracer's ability to reach its target and be phosphorylated by dCK, potentially leading to clearer and more reliable imaging results in preclinical models. nih.govthno.org This resistance to degradation is particularly advantageous for imaging in the liver, a site of high metabolic activity. thno.org

Overview of this compound's Significance in Preclinical Molecular Imaging Research

This compound, along with related L-nucleoside analogs like L-[¹⁸F]FAC, has proven to be a significant tool in preclinical research, primarily for imaging dCK activity. snmjournals.orgpnas.org Its significance lies in its ability to provide a non-invasive, quantitative measure of a key enzymatic process involved in both cancer proliferation and immune response. nih.govsnmjournals.org

Preclinical studies have demonstrated the value of PET imaging with dCK-targeted tracers. For instance, in leukemia xenograft models, the uptake of a related FAC analog was shown to effectively distinguish tumors with high dCK levels from those with low levels. snmjournals.org This suggests that such tracers could help identify tumors that rely on the dCK pathway. snmjournals.org

Furthermore, the ability to image dCK activity has been harnessed to accelerate drug development. In preclinical settings, L-FAC imaging was used to evaluate the in vivo effectiveness of new small-molecule dCK inhibitors. snmjournals.org Researchers could quickly assess how well different drug candidates blocked dCK activity in living animals, providing crucial data to select the most promising compounds for further development. snmjournals.org This application highlights the power of molecular imaging to bridge the gap between in vitro assays and in vivo efficacy.

While promising, preclinical research has also noted that this compound can have uptake in the myocardium due to some reactivity with mitochondrial thymidine kinase 2 (TK2), which can create a high background signal in certain research applications. nih.gov Nevertheless, this compound remains an important radiotracer in the academic research landscape for studying the nucleoside salvage pathway. nih.govosti.gov

Research Findings in Preclinical Models

The utility of this compound and its analogs has been explored in various preclinical models. The data below, derived from published research, illustrates the tracer's behavior in different contexts.

Biodistribution of this compound Analog in a Mouse Model

This table shows the distribution of a fluorine-18 labeled L-nucleoside analog in different organs of a wild-type mouse, expressed as the percentage of the injected dose per gram of tissue (% ID/g). This type of data is crucial for understanding the background signal and general pharmacokinetic profile of a research tracer.

Organ/TissueUptake (% ID/g)
Lymph Nodes13.9
Spleen> 0.8
GI Tract> 0.8
Bone/Blood< 0.8
Thymus< 0.8
Data sourced from a presentation slide showing preclinical imaging of [18F]L-FMAC in a wild-type mouse. The values are approximate readings from the chart provided in the source. aapm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H1418FN3O4 B608551 L-Fmac F-18 CAS No. 1134848-13-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1134848-13-7

Molecular Formula

C10H1418FN3O4

Molecular Weight

258.23

IUPAC Name

4-amino-1-[(2S,3R,4S,5S)-3-(18F)fluoranyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m0/s1/i11-1

InChI Key

QZZJZXAWLQYJFK-HMQZJZAASA-N

SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-FMAC F-18;  L-(18F)-FMAC; 

Origin of Product

United States

Radiochemistry and Synthesis of L Fmac F 18

Production of Fluorine-18 (B77423) Isotope for Radiotracer Synthesis

The synthesis of any 18F-labeled radiotracer begins with the production of the radionuclide itself. Fluorine-18 (18F) is a positron-emitting isotope with a convenient half-life of 109.7 minutes, which is long enough for complex radiosynthesis and imaging procedures while minimizing the radiation dose to the patient. openmedscience.com Medical cyclotrons are the primary source for 18F production for clinical and research use.

Cyclotron-Based Production Mechanisms for 18F

The most prevalent method for producing 18F is through the proton bombardment of Oxygen-18 (18O)-enriched water. nih.gov This process occurs within a medical cyclotron, a type of particle accelerator. Protons are accelerated to high energies (typically 10-20 MeV) and directed at a target containing [18O]H2O. This induces a nuclear reaction denoted as 18O(p,n)18F, where a proton (p) strikes an 18O nucleus, ejecting a neutron (n) and converting the 18O atom into an 18F atom. nih.gov

This method is highly efficient and produces [18F]fluoride with a high specific activity, meaning a high ratio of radioactive 18F to non-radioactive 19F. informahealthcare.com An alternative, though less common, method for electrophilic fluorination reactions is the deuteron (B1233211) bombardment of a neon-20 (B78926) gas target, which yields [18F]F2 gas via the 20Ne(d,α)18F reaction. nih.gov

Nuclear Reaction Target Material Incident Particle Product Typical Use
18O(p,n)18F[18O]H2O (enriched water)Proton (p)[18F]Fluoride (F-)Nucleophilic Synthesis
20Ne(d,α)18F20Ne (Neon gas)Deuteron (d)[18F]Fluorine gas (F2)Electrophilic Synthesis

Isotope Separation and Purification Techniques for [18F]Fluoride

Following bombardment in the cyclotron, the newly produced [18F]fluoride is present in the aqueous [18O]water target. It must be separated and purified to be chemically reactive for radiosynthesis. The standard procedure involves trapping the aqueous [18F]fluoride on an anion exchange cartridge, typically a Quaternary Methyl Ammonium (QMA) cartridge. mdpi.com

The [18O]water, which is a valuable starting material, can then be recovered for reuse. The [18F]fluoride is subsequently eluted from the cartridge using a solution containing a phase transfer catalyst, such as Kryptofix 222 (K2.2.2), and a weak base like potassium carbonate (K2CO3). mdpi.com This elution step transfers the [18F]fluoride into an organic solvent, typically acetonitrile (B52724).

However, the fluoride (B91410) ion is a poor nucleophile in the presence of water due to strong solvation by hydrogen bonds. informahealthcare.com Therefore, a critical azeotropic drying step is performed by heating the solution under a stream of inert gas to remove residual water, rendering the [18F]fluoride "naked" and highly reactive for the subsequent labeling reaction. informahealthcare.com

Precursor Design and Selection for [18F]Fluorination

The successful synthesis of a specific radiotracer like L-FMAC F-18 is critically dependent on the design of its corresponding "cold" precursor molecule. This molecule is engineered to react efficiently and specifically with the activated [18F]fluoride.

Chemical Structure of the Cold Precursor Molecule for this compound

This compound is the radiolabeled form of 2'-deoxy-2'-fluoro-5-methyl-beta-L-arabinofuranosylcytosine. cancer.gov The synthesis of this nucleoside analog requires a precursor where the position to be labeled is substituted with a suitable leaving group. For the production of [18F]L-FMAC, a common strategy involves a precursor where the 2'-position of the arabinofuranosyl ring, which has the opposite stereochemistry to the desired product at that position, is equipped with a leaving group that can be displaced by [18F]fluoride via an SN2 reaction. A typical precursor would be a 2'-O-sulfonylated derivative (e.g., triflate) of a protected L-ribonucleoside, which allows for the inversion of stereochemistry during the nucleophilic substitution to yield the desired L-arabino configuration.

Rationale for Specific Protecting Groups and Leaving Groups in Radiosynthesis

The design of a precursor for radiosynthesis involves a careful balance of reactivity and stability, addressed by the strategic use of protecting groups and leaving groups.

Protecting Groups: Bioactive molecules like nucleosides contain multiple reactive functional groups (e.g., amines and hydroxyls) that could interfere with the radiolabeling reaction. nih.gov Protecting groups are temporarily attached to these sites to prevent unwanted side reactions. For nucleoside precursors, the amine group on the cytosine base and the hydroxyl groups at the 3' and 5' positions of the sugar are typically protected. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz), while hydroxyl groups are often protected as silyl (B83357) ethers or acyl esters. masterorganicchemistry.com These groups must be stable under the conditions of the fluorination reaction but readily removable under mild conditions (e.g., acid, base, or hydrogenation) to yield the final product. masterorganicchemistry.com

Leaving Groups: The choice of leaving group is paramount for achieving a high-yield nucleophilic substitution. A good leaving group is a weak base, meaning it is stable on its own after being displaced by the incoming [18F]fluoride. libretexts.org For aliphatic fluorination, common leaving groups include sulfonates such as tosylate (OTs), mesylate (OMs), and the highly reactive triflate (OTf). ucla.edu The reactivity generally follows the order OTf > OMs > OTs. In some cases, more advanced "nucleophile assisting leaving groups" (NALGs) are designed to facilitate the reaction, especially on challenging substrates. nih.govnih.gov

Leaving Group Abbreviation Relative Reactivity Characteristics
TrifluoromethanesulfonateOTfVery HighExcellent leaving group, but precursor can be unstable.
MethanesulfonateOMsMedium-HighGood balance of reactivity and precursor stability.
ToluenesulfonateOTsMediumCommon, stable, and effective for many applications.
Halides (Iodide, Bromide)I, BrVariesUsed in Finkelstein-type reactions; reactivity I > Br. ucla.edu

Radiosynthesis Methodologies for [18F]Labeling of L-FMAC

The final step is the radiosynthesis itself, where the prepared [18F]fluoride is reacted with the precursor molecule to form the desired radiotracer. For this compound, the primary method is direct nucleophilic aliphatic substitution.

This process involves dissolving the protected precursor molecule in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF). uni-koeln.de The activated, anhydrous K[18F]F/K2.2.2 complex is then added to this solution. The reaction mixture is heated for a short period (typically 5-20 minutes) at temperatures ranging from 80°C to 160°C to facilitate the SN2 displacement of the leaving group by the [18F]fluoride. uni-koeln.de

Following the labeling reaction, the protecting groups are removed in a deprotection step. For instance, acid-labile groups like Boc can be removed by adding an acid (e.g., hydrochloric acid or trifluoroacetic acid) and heating. masterorganicchemistry.com The final product, this compound, is then purified using high-performance liquid chromatography (HPLC) to separate it from unreacted fluoride, the precursor, and any byproducts. The purified solution is then formulated in a physiologically compatible buffer for subsequent use. The entire automated process, from elution to final formulation, must be efficient to maximize the radiochemical yield (RCY) before significant radioactive decay occurs. mdpi.com

Nucleophilic Substitution Reactions for ¹⁸F Incorporation

The cornerstone of this compound synthesis is the nucleophilic substitution reaction to introduce the fluorine-18 atom. This process typically involves the reaction of a suitable precursor molecule, which has a good leaving group at the 2'-position of the arabinofuranosyl ring, with [¹⁸F]fluoride.

Stereochemical Considerations in L-Enantiomer Synthesis

A critical aspect of the synthesis of this compound is ensuring the correct stereochemistry, specifically the L-configuration of the arabinofuranosyl sugar moiety. The biological activity and specificity of nucleoside analogues are highly dependent on their stereoisomerism. The synthesis of the L-enantiomer requires starting from L-arabinose or a similarly configured chiral precursor.

During the nucleophilic substitution reaction for ¹⁸F incorporation, an inversion of configuration at the C2' position is expected (an Sₙ2-type reaction). Therefore, the precursor must be synthesized with the leaving group in the appropriate stereochemical orientation to yield the desired β-L-arabinofuranosyl configuration in the final product. The synthesis of [¹⁸F]-L-FMAU, for instance, starts from a precursor designed to yield the correct L-enantiomer after the fluorination step. nih.gov Maintaining stereochemical integrity throughout the multi-step synthesis of the precursor and the subsequent radiolabeling is paramount to the biological efficacy of the final PET tracer.

Automated Radiosynthesis Module Development and Optimization

To ensure reproducible and safe production of this compound for clinical and preclinical use, the synthesis is typically performed using automated radiosynthesis modules. Commercial systems like the GE TRACERlab™ or similar platforms are commonly adapted for the synthesis of ¹⁸F-labeled radiopharmaceuticals. openmedscience.comnih.gov

The automation process involves several key steps that are carefully programmed and optimized:

[¹⁸F]Fluoride Trapping and Elution: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution containing a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex, and a base. nih.gov

Azeotropic Drying: The aqueous [¹⁸F]fluoride is dried through azeotropic distillation with acetonitrile to remove water, which would otherwise hinder the nucleophilic substitution reaction. nih.gov

Radiolabeling Reaction: The precursor, dissolved in an appropriate solvent, is added to the dried [¹⁸F]fluoride, and the reaction mixture is heated to a specific temperature for a set duration to facilitate the nucleophilic substitution. nih.gov

Purification: The crude reaction mixture is then purified, typically using solid-phase extraction (SPE) cartridges and/or high-performance liquid chromatography (HPLC) to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. nih.govnih.gov

Formulation: The purified this compound is formulated in a physiologically compatible solution for injection.

One-Pot Reaction Conditions and Synthetic Efficiency

For the synthesis of the related compound [¹⁸F]-L-FMAU, a multi-step process is described which includes coupling of the fluorinated sugar with the nucleobase followed by hydrolysis. nih.gov While not a true one-pot synthesis in that instance, optimizing reaction conditions such as temperature, reaction time, and reagent concentrations is crucial for maximizing the synthetic efficiency of each step.

Miniaturization and High-Purity Synthesis Techniques

Microfluidic technology offers a promising avenue for the miniaturization of radiosynthesis, leading to reduced consumption of expensive precursors and reagents, faster reaction times, and potentially higher radiochemical yields. nih.govescholarship.orgnih.gov The high surface-area-to-volume ratio in microreactors can enhance heat transfer and reaction kinetics. While specific applications to this compound are not widely documented, the principles of microfluidic synthesis of other ¹⁸F-labeled compounds are transferable.

High-purity synthesis is achieved through a combination of optimized reaction conditions and robust purification methods. The use of HPLC is a standard and effective technique for separating the desired radiolabeled product from impurities. nih.govplos.org The development of SPE-based purification methods can offer a faster and simpler alternative to HPLC, which is particularly advantageous for automated synthesis modules. nih.gov

Radiochemical Yield and Purity Assessment Methods

The quality of the final this compound product is assessed by determining its radiochemical yield and purity. The radiochemical yield is the percentage of the initial [¹⁸F]fluoride radioactivity that is incorporated into the final product, corrected for radioactive decay. For [¹⁸F]-L-FMAU, a decay-corrected radiochemical yield of 26% was reported. nih.gov

Radiochemical purity is a measure of the proportion of the total radioactivity in the final product that is in the chemical form of this compound. High radiochemical purity is essential to ensure that the PET signal accurately reflects the biodistribution of the intended tracer and not of radioactive impurities.

The primary methods for assessing radiochemical purity are:

High-Performance Liquid Chromatography (HPLC): A radio-HPLC system, equipped with both a UV detector and a radioactivity detector, is used to separate and quantify the different chemical and radiochemical species in the final product. plos.orgnih.gov The retention time of the product peak is compared to that of a non-radioactive L-FMAC standard.

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method for routine quality control. nih.govresearchgate.net A small spot of the product is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed with a radioactivity scanner to determine the percentage of activity corresponding to this compound.

The following table summarizes typical parameters reported for the synthesis of the closely related compound, [¹⁸F]-L-FMAU, which can be considered indicative for this compound synthesis. nih.gov

ParameterValue
Precursor 2-triflate derivative of L-arabinofuranosyluracil
Radiolabeling Agent Tetrabutylammonium [¹⁸F]fluoride
Radiochemical Yield (decay corrected) 26%
Radiochemical Purity >99%
Specific Activity 2200 mCi/µmol
Total Synthesis Time (from EOB) 3.3 - 3.5 hours

Preclinical Evaluation of L Fmac F 18 in Research Models

In Vitro Characterization

In vitro studies are fundamental to understanding the cellular and molecular interactions of a new PET probe. For L-[18F]FMAC, these evaluations have confirmed its mechanism of action and metabolic profile, highlighting its advantages over earlier-generation radiotracers.

Cellular Uptake Mechanisms and Kinetics in Proliferating Cell Lines

The uptake of L-[18F]FMAC into cells is a critical first step for its function as an imaging agent. Research has demonstrated that its accumulation is highly dependent on the enzymatic activity within the cell, particularly the deoxyribonucleoside salvage pathway.

Enzyme Specificity and Affinity Studies

The utility of L-[18F]FMAC as a PET probe is defined by its interaction with key enzymes involved in nucleoside metabolism. Specificity for the target enzyme, dCK, and resistance to degradation by other enzymes like cytidine (B196190) deaminase (CDA) are crucial characteristics.

L-[18F]FMAC was developed as a substrate for deoxycytidine kinase (dCK), a rate-limiting enzyme in the deoxyribonucleoside salvage pathway used for DNA synthesis. cancer.govsnmjournals.org This enzyme is often overexpressed in various cancers and lymphoid malignancies. cancer.gov Kinase assays using purified recombinant human dCK and lysates from dCK-positive cell lines have confirmed that L-[18F]FMAC is a substrate for this enzyme. snmjournals.orgescholarship.org Its phosphorylation by dCK allows it to be trapped inside the cell, enabling visualization with PET imaging. cancer.govtargetmol.com The affinity for dCK allows L-[18F]FMAC to serve as a marker for the enzyme's activity, which can be valuable for predicting the efficacy of chemotherapeutic agents that also depend on dCK for their activation. snmjournals.orgcancer.gov

Table 1: L-[18F]FMAC Affinity for Deoxycytidine Kinase (dCK)
Experimental SystemFindingReference
In vitro kinase assays (purified recombinant dCK)Confirmed as a dCK substrate. snmjournals.org
Cell-based uptake assays (dCK-positive vs. dCK-negative cell lines)High tracer retention in dCK-positive cells; low retention in dCK-negative cells. snmjournals.org
Competition assays (whole-cell lysates)Inhibited phosphorylation of natural dCK substrates, though with less potency than some other L-analogs like L-FAC. snmjournals.org

A significant advantage of L-[18F]FMAC is its resistance to deamination by the enzyme cytidine deaminase (CDA). cancer.gov Its predecessor, the D-enantiomer probe [18F]FAC, is susceptible to deamination by CDA, which converts it into a metabolite that is not a substrate for dCK, thereby confounding the specificity of the imaging signal. pnas.orgsnmjournals.org The unnatural L-enantiomeric sugar configuration of L-[18F]FMAC renders it a poor substrate for CDA. cancer.govsnmjournals.org

In vitro deamination assays using recombinant purified CDA and analysis by high-pressure liquid chromatography (HPLC) have shown that L-[18F]FMAC remains stable, while D-analogs are readily degraded. snmjournals.org Furthermore, in cell-based uptake assays using L1210 cells engineered to overexpress CDA (WT+CDA), the accumulation of [18F]FAC was drastically reduced, but the uptake of L-[18F]FMAC remained high and was unaffected. snmjournals.org This resistance to deamination enhances the probe's metabolic stability and specificity for imaging dCK activity, particularly in tissues with high CDA levels. snmjournals.orgsnmjournals.org

Metabolic Stability in Cellular Systems and Biological Matrices (e.g., plasma, tissue homogenates)

The metabolic stability of a PET tracer is essential for ensuring that the detected signal accurately reflects the target's activity without interference from radiolabeled metabolites. The L-configuration of L-[18F]FMAC confers excellent metabolic stability. snmjournals.orgescholarship.org In contrast to [18F]FAC, which is rapidly metabolized in mouse plasma to 1-(2′-deoxy-2′-[18F]fluoro-β-d-arabinofuranosyl) uracil (B121893) ([18F]FAU), L-[18F]FMAC shows high resistance to this metabolic breakdown. snmjournals.org This stability has been confirmed in vitro in biological matrices like plasma, where HPLC analysis shows minimal degradation over time. snmjournals.orgaapm.org This improved stability reduces the accumulation of non-specific metabolites in tissues, thereby increasing the specificity and potentially the sensitivity of the PET signal for dCK activity. snmjournals.org

In Vivo Studies in Animal Models (Non-Human)

Studies in healthy mice using microPET/CT imaging demonstrated that L-[18F]FMAC accumulates in tissues known to have high dCK expression, such as the thymus, spleen, and bone marrow. researchgate.net When compared to its D-analog, [18F]FAC, L-[18F]FMAC showed a similar biodistribution pattern but with a key advantage: lower non-specific uptake in the muscle and liver. snmjournals.org The reduced liver uptake of L-[18F]FMAC is particularly beneficial as it can improve the signal-to-background ratio for imaging tumors in the abdomen. snmjournals.org

In tumor-bearing mice, PET imaging with L-[18F]FMAC successfully visualized tumors with high dCK activity. escholarship.orgsnmjournals.org The tracer's accumulation in tumors was indicative of the enzymatic activities of both dCK and CDA, allowing for the metabolic phenotyping of lesions. snmjournals.orgresearchgate.net For instance, tumors with high dCK and low CDA showed high tracer uptake, corresponding to a metabolic profile sensitive to certain types of chemotherapy. snmjournals.orgescholarship.org These in vivo findings support the utility of L-[18F]FMAC for non-invasively assessing tumor metabolism and potentially guiding treatment selection. snmjournals.orgsnmjournals.org

Table 2: Summary of L-[18F]FMAC Biodistribution in Mice
Organ/TissueRelative UptakeKey FindingReference
ThymusHighAccumulation in dCK-positive lymphoid tissue. researchgate.net
SpleenHighAccumulation in dCK-positive lymphoid tissue. researchgate.net
Bone MarrowModerate-HighUptake reflects dCK activity in hematopoietic cells. researchgate.net
LiverLowAdvantageous low uptake compared to other L-analogs like L-[18F]FAC. snmjournals.org
MuscleLowLow non-specific background signal. snmjournals.org
Tumor Xenografts (dCK-positive)HighCorrelates with dCK expression and can phenotype tumor metabolism. escholarship.orgsnmjournals.org

Biodistribution and Pharmacokinetics in Experimental Animals

The biodistribution and pharmacokinetic profile of L-FMAC F-18 have been investigated in animal models to understand its behavior in a living system. snmjournals.orgescholarship.org

Time-activity curves are essential for understanding the dynamic uptake and clearance of a radiotracer in different organs and tissues over time. While specific time-activity curve data for this compound is not extensively detailed in the provided search results, the general principles of such analyses for similar PET probes can be described. For instance, studies with other F-18 labeled tracers involve plotting the percentage of injected dose per gram (%ID/g) against time for various organs of interest. nih.gov These curves typically show an initial rapid distribution phase, followed by varying rates of uptake and washout depending on the specific organ's metabolic activity and clearance mechanisms. nih.gov For this compound, such analysis would reveal the kinetics of its accumulation in dCK-expressing tissues versus those with low dCK activity.

Studies in mice have shown that this compound, along with its counterpart L-18F-FAC, accumulates in tissues known to express dCK, such as the thymus, spleen, and bone marrow. snmjournals.orgpsu.edu In a comparison with other novel PET probes, hepatic (liver) uptake was highest for L-18F-FAC and L-18F-FMAC. escholarship.org The clearance of this compound is expected to occur through both hepatobiliary and renal routes, a common characteristic for many PET tracers. nih.gov The specific accumulation in dCK-positive tissues is a key feature indicating its potential for targeted imaging. snmjournals.org

Interactive Data Table: Organ-Specific Accumulation of this compound and Related Probes in Mice

RadiotracerThymusSpleenBone MarrowLiver
L-18F-FMAC PresentPresentPresentHigh
L-18F-FAC HighHighPresentHigh
18F-clofarabine UndetectableUndetectableUndetectableNot Specified

This table summarizes the relative accumulation of different PET probes in dCK-expressing tissues in mice, based on available research. snmjournals.orgescholarship.orgpsu.edu

Target Specificity and Selectivity Assessment in Vivo

The in vivo specificity and selectivity of this compound for its target, dCK, are critical for its utility as a diagnostic probe.

Competition studies are performed to demonstrate that the uptake of a radiotracer is mediated by a specific target. In the context of this compound, this would involve co-administering a known dCK inhibitor and observing a reduction in this compound uptake in target tissues. google.com While specific competition studies for this compound are not detailed in the provided results, research on a similar dCK probe, [18F]CFA, showed that its accumulation in tumors was abrogated by treatment with a dCK inhibitor. pnas.orgnih.gov Such studies provide strong evidence for the dCK-dependence of the tracer's uptake. pnas.orgnih.gov

A definitive method to assess target specificity is the use of genetically modified animal models. snmjournals.org Studies utilizing dCK knockout (KO) mice have been instrumental in validating dCK-targeted PET probes. snmjournals.org For instance, the organ distribution of L-18F-FAC, a closely related compound, which is typically observed in wild-type mice, was absent in dCK KO mice, with the exception of excretory organs. snmjournals.org This demonstrates that the trapping of the tracer in tissues like the liver is dependent on dCK expression. snmjournals.org Similar experiments would be expected to yield comparable results for this compound, confirming its specificity for dCK.

Metabolic Fate and Metabolite Identification in Animal Models

A significant advantage of L-[18F]FMAC is its metabolic stability, particularly its resistance to deamination. nih.gov Nucleoside analogs with the D-enantiomeric sugar configuration, such as [18F]FAC, are susceptible to deamination by cytidine deaminase (CDA), an enzyme that converts them into metabolites that are not substrates for dCK. researchgate.net This can reduce the specificity and sensitivity of the PET scan.

In contrast, L-[18F]FMAC, being an L-enantiomer, shows low susceptibility to deamination by CDA. nih.gov This resistance to metabolic breakdown increases the bioavailability of the parent compound for uptake and phosphorylation by dCK in target cells. This enhanced stability is a key feature that makes L-[18F]FMAC a more robust imaging agent compared to its D-counterparts, especially in species with high CDA activity. researchgate.net

While the primary metabolic advantage of L-[18F]FMAC is its resistance to deamination, comprehensive studies identifying all potential metabolites in animal plasma are limited in publicly available literature. However, based on the metabolism of similar nucleoside analogs, it is expected that any metabolites formed would be polar and excreted through the renal system. The principal mechanism of trapping within the cell is phosphorylation by dCK, after which the charged molecule is unable to exit the cell. nih.gov

The stability of L-[18F]FMAC is a critical factor in its successful preclinical evaluation for imaging leukemia and autoimmune diseases.

Molecular and Cellular Mechanisms of L Fmac F 18 Interaction

Role of Deoxycytidine Kinase (dCK) in Tracer Phosphorylation and Intracellular Trapping

The intracellular accumulation of L-FMAC F-18 is critically dependent on the enzyme deoxycytidine kinase (dCK). pnas.orgsnmjournals.org As a high-affinity substrate for dCK, this compound is recognized and phosphorylated by this enzyme upon entering the cell. nih.govcancer.gov This phosphorylation is the rate-limiting step in the deoxyribonucleoside salvage pathway. nih.govescholarship.orgresearchgate.net

The process involves the conversion of this compound into its monophosphate form, L-FMAC-monophosphate. This phosphorylation effectively "traps" the tracer within the cell, as the newly added phosphate (B84403) group gives the molecule a negative charge, preventing it from diffusing back across the cell membrane. nih.gov Subsequent phosphorylation steps can lead to the formation of di- and triphosphate forms. selleckchem.com The accumulation of the radiolabeled, phosphorylated tracer allows for the visualization of cells with high dCK activity via PET imaging. nih.gov

Studies using dCK knockout mice have demonstrated the necessity of dCK for the trapping of related L-nucleoside analogs, confirming the enzyme's essential role. nih.govresearchgate.netsnmjournals.org The level of this compound accumulation in tumors, as measured by PET, is indicative of the activity of dCK within those cells. snmjournals.org This mechanism is fundamental to the use of this compound for assessing the status of the nucleoside salvage pathway and predicting response to chemotherapeutic agents that are also activated by dCK. nih.govsnmjournals.org

Table 1: Key Findings on dCK-Mediated Trapping of this compound and Related Analogs

FindingSignificanceReference
This compound is a high-affinity substrate for dCK.Ensures selective uptake and retention in dCK-expressing cells. nih.govcancer.gov
Phosphorylation by dCK is the rate-limiting step for intracellular retention.The level of tracer accumulation directly reflects dCK enzymatic activity. nih.govescholarship.orgresearchgate.net
Phosphorylated this compound is trapped intracellularly.The negative charge of the phosphate group prevents the tracer from exiting the cell. nih.gov
Tracer accumulation is absent in dCK knockout models.Provides definitive evidence for the dCK-dependency of the mechanism. nih.govresearchgate.netsnmjournals.org
L-enantiomers are effective substrates for dCK.Kinase assays confirm that dCK can efficiently phosphorylate L-nucleoside analogs. researchgate.netsnmjournals.org

Influence of Nucleoside Transporters on Cellular Uptake Mechanisms

The initial entry of this compound into the cell is a critical prerequisite for its subsequent phosphorylation and trapping. This process is mediated by nucleoside transporter (NT) proteins, which facilitate the movement of natural nucleosides and their analogs across the cell membrane. openmedscience.comelifesciences.orgwjgnet.com

There are two primary families of human nucleoside transporters:

Equilibrative Nucleoside Transporters (ENTs): These are bidirectional transporters that move nucleosides down their concentration gradient. wjgnet.com

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that actively pump nucleosides into the cell against a concentration gradient. elifesciences.orgwjgnet.com

The uptake of nucleoside analogs is a crucial factor in their therapeutic or diagnostic efficacy, and reduced expression of transporters, such as SLC29A1 (hENT1), has been linked to chemoresistance. wjgnet.comsnmjournals.org While the D-enantiomer 18F-FAC has been shown to be a substrate for SLC29A1, the precise transporters involved in this compound uptake are still under investigation. snmjournals.org Research suggests that the significant difference in uptake observed between natural D-enantiomers and unnatural L-enantiomers may reflect variances in their recognition and transport by different NT proteins. snmjournals.org It is possible that transporters other than SLC29A1 play a role in the cellular uptake of this compound. snmjournals.org

Metabolic Pathways Affecting Tracer Retention: The Role of Cytidine (B196190) Deaminase (CDA)

A key metabolic pathway that can affect the retention of cytidine-based nucleoside analogs is deamination, a reaction catalyzed by the enzyme cytidine deaminase (CDA). pnas.orgescholarship.org This enzyme converts cytidine and its analogs into their corresponding uridine (B1682114) forms. pnas.org The D-enantiomer analog, 18F-FAC, is highly susceptible to this catabolic process, which converts it into 1-(2′-deoxy-2′-18F-fluoro-β-D-arabinofuranosyl) uracil (B121893) (18F-FAU). pnas.orgnih.gov This metabolite is not a substrate for dCK and is therefore not trapped, which confounds the specificity of 18F-FAC for imaging dCK activity, particularly in humans who have high levels of CDA. pnas.orgnih.govsnmjournals.org

A significant advantage of this compound is its stereoisomeric configuration. The unnatural L-enantiomer structure confers resistance to deamination by CDA. nih.govescholarship.org This metabolic stability prevents the tracer from being rapidly broken down, thereby increasing its bioavailability for dCK-mediated phosphorylation and enhancing its specificity as a probe for dCK activity. nih.govsnmjournals.org

The differential metabolism by CDA allows for a combined imaging approach. By using both the CDA-sensitive 18F-FAC and the CDA-resistant this compound, it is possible to non-invasively stratify tumors based on both their dCK and CDA activities, which can be a powerful tool for predicting responses to different types of nucleoside analog chemotherapies. snmjournals.orgsnmjournals.orgescholarship.org

Table 2: Comparative Metabolism of D- and L-Isomers by Cytidine Deaminase (CDA)

TracerStereoisomerSusceptibility to CDAMetabolic ProductImpact on dCK-mediated TrappingReference
18F-FACD-enantiomerHigh18F-FAUReduced; metabolite is not a dCK substrate. pnas.orgnih.gov
This compoundL-enantiomerLow / ResistantN/AHigh; tracer remains available for dCK. nih.govsnmjournals.orgescholarship.org

Stereoisomeric Specificity and its Impact on Biological Activity

Stereoisomerism, the specific three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of this compound. nih.govresearchgate.net this compound is the L-enantiomer of the nucleoside analog, a configuration often referred to as "unnatural" because naturally occurring nucleosides in mammals are in the D-form. nih.govchemicalbook.comtaylorfrancis.com

This specific chirality has profound pharmacological consequences:

Resistance to Deamination: As detailed in the previous section, the most significant impact of the L-configuration is its resistance to degradation by the enzyme cytidine deaminase (CDA). nih.govsnmjournals.org This stereoselective interaction means that while the D-isomer is readily catabolized, the L-isomer remains intact, making it a much more stable and specific probe for its target enzyme, dCK. snmjournals.orgescholarship.org

Affinity for Deoxycytidine Kinase (dCK): Despite being an "unnatural" isomer, this compound is an effective substrate for dCK. Research has shown that dCK can favor the L-conformation of certain pyrimidine (B1678525) analogs, efficiently phosphorylating them. snmjournals.org This ensures that once inside the cell, the tracer is effectively trapped.

Interaction with Transporters: Stereoisomerism may also influence how the molecule interacts with nucleoside transporters at the cell membrane. The observed differences in cellular uptake between D- and L-isomers may stem from the specific stereochemical requirements of the transporter proteins' binding sites. snmjournals.org

Analytical Methodologies for L Fmac F 18 Research

High-Performance Liquid Chromatography (HPLC) for Purification and Quality Control

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the production of L-FMAC F-18, serving the dual roles of purification after radiosynthesis and subsequent quality control of the final product.

Purification: Following the radiolabeling process, the crude reaction mixture contains the desired this compound product alongside unreacted precursors, byproducts, and other impurities. Semi-preparative HPLC is employed to isolate this compound from this mixture. researchgate.netacs.org This chromatographic technique separates compounds based on their differential affinity for a stationary phase (e.g., a C18 column) and a mobile phase. acs.orgresearchgate.net For instance, L-[18F]FMAU, a closely related analogue, has been successfully purified using a semi-preparative HPLC system, resulting in a product with high purity. researchgate.net The process allows for the collection of the specific fraction containing the radiolabeled compound, effectively removing chemical impurities. researchgate.net

Quality Control: After purification, analytical HPLC is used to assess the quality of the this compound drug product. This analysis confirms the identity and purity of the compound before it is used in further studies. Key quality control parameters for F-18 labeled thymidine (B127349) analogues like FMAU have been established and include:

Chemical Purity: This is determined by a UV detector, which measures the presence of non-radioactive chemical species. nih.goviaea.org

Radiochemical Identity: The identity of this compound is confirmed by comparing its retention time—the time it takes to pass through the column—with that of a non-radioactive "cold" L-Fmac standard. acs.org The retention times must match within a narrow margin, typically within 0.5 minutes. acs.org

Radiochemical Purity (RCP): Measured by an in-line radioactivity detector, RCP is the percentage of the total radioactivity in the sample that is present as this compound. nih.govresearchgate.net The specification for radiochemical purity is typically set to be greater than or equal to 95%. acs.orgresearchgate.net

The table below summarizes typical HPLC conditions and quality control specifications used for related F-18 labeled nucleoside analogues.

ParameterSpecification/MethodPurposeReference
Purification Method Semi-preparative HPLCIsolate radiotracer from precursors and byproducts researchgate.netacs.org
Analytical Column Reverse-phase C18Separate compounds for QC analysis researchgate.netnih.gov
Radiochemical Purity ≥ 95%Ensure the majority of radioactivity is from the desired compound acs.org
Radiochemical Identity Retention time matches standardConfirm the identity of the radiolabeled product acs.org
Molar Activity Determined by HPLCMeasure the amount of radioactivity per mole of compound nih.gov

Radio-Thin Layer Chromatography (Radio-TLC) and Radio-HPLC for Radiochemical Purity Assessment

Assessing the radiochemical purity (RCP) of this compound is a critical quality control step to ensure that the detected radioactive signal in imaging studies originates from the tracer itself and not from radioactive impurities. Radio-Thin Layer Chromatography (Radio-TLC) and Radio-High-Performance Liquid Chromatography (Radio-HPLC) are the primary methods for this determination. vandamlab.orgcore.ac.uk

Radio-HPLC: This is the gold-standard method for determining RCP. iaea.org An analytical HPLC system is equipped with an in-line radioactivity detector (in addition to a standard UV detector) that measures the radioactivity of the compounds as they elute from the column. researchgate.net The resulting radio-chromatogram shows peaks corresponding to the intact radiotracer and any radioactive impurities. The area under each peak is proportional to the amount of radioactivity, allowing for the precise calculation of the percentage of this compound relative to total radioactivity. iaea.org Studies have shown that HPLC analysis is crucial for identifying specific impurities, such as those formed by radiolysis, which may not be detected by other methods. researchgate.net

Radio-TLC: Radio-TLC is a simpler and faster method often used for routine quality control. lablogic.com In this technique, a small spot of the radiopharmaceutical is applied to a TLC plate, which is then developed in a suitable mobile phase. Different compounds travel up the plate at different rates, leading to their separation. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner. vandamlab.orglablogic.com While useful for quick checks, Radio-TLC generally offers lower resolution than Radio-HPLC and may not separate all potential radiochemical impurities. researchgate.net

Modern analytical laboratories often have instrumentation that combines these functions, such as an all-in-one system that includes a radio-HPLC detector, a radio-TLC scanner, and a gamma spectrometer, streamlining the quality control workflow for radiopharmaceuticals labeled with nuclides like F-18. lablogic.com

Analytical TechniquePrinciple of OperationKey Findings/ApplicationReference
Radio-HPLC Separation on a column with detection by an in-line radioactivity flow detector.Provides high-resolution separation for precise quantification of radiochemical purity and detection of radiolysis products. iaea.orgresearchgate.net
Radio-TLC Separation on a plate by a mobile phase with analysis by a plate scanner.Offers rapid, routine analysis of radiochemical purity. vandamlab.orglablogic.com
Combined Systems Integration of Radio-HPLC, Radio-TLC, and gamma spectrometry.Saves laboratory space and reduces radiation dose to personnel by allowing multiple QC tests on a single sample. lablogic.com

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, making it invaluable for the structural confirmation of newly synthesized compounds and the identification of their metabolites in biological samples. frontiersin.orgnih.gov

Structural Confirmation: During the development and synthesis of the non-radioactive L-Fmac standard, mass spectrometry is used to confirm that the correct molecule has been synthesized. By measuring the precise molecular weight of the compound, MS provides definitive confirmation of its chemical identity. This is a crucial step before the compound is used as a reference standard in HPLC analyses. acs.org

Metabolite Identification: When this compound is administered in vivo, it undergoes metabolism, breaking down into other chemical forms. Identifying these metabolites is essential for accurately interpreting PET imaging data, as the presence of radioactive metabolites can confound the signal from the target tissue. The primary technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). researchgate.net

In a typical metabolite study, biological samples such as plasma or urine are collected after administration of the radiotracer. nih.govsnmjournals.org The samples are analyzed by LC-MS. The liquid chromatography component separates the parent radiotracer from its metabolites, and the mass spectrometer then analyzes each separated compound. researchgate.net By determining the exact mass of the metabolites, researchers can deduce their chemical structures. For example, studies on other F-18 labeled pyrimidine (B1678525) analogs have used these methods to identify the formation of hydrophilic metabolites, confirming that the tracer is metabolized in the body. nih.govnih.gov Analysis of blood and urine samples from studies with the related compound [18F]FMAU demonstrated that over 95% of the radioactivity remained as the intact parent compound, indicating high stability in vivo. snmjournals.org

TechniqueApplication for this compoundInformation ProvidedReference
Mass Spectrometry (MS) Structural confirmation of the non-radioactive standard.Precise molecular weight to verify chemical structure. acs.org
LC-MS/MS Identification of metabolites in biological samples (plasma, urine).Separation and structural elucidation of metabolic products. nih.govresearchgate.net
GC-MS Analysis of volatile chemical impurities.Identification of residual solvents from the synthesis process. vandamlab.org

Gamma Counting and Autoradiography for Ex Vivo Tissue Distribution Analysis

Following in vivo studies, ex vivo analyses are performed to quantify the distribution of this compound in various organs and tissues with high sensitivity and spatial resolution. The principal techniques used are gamma counting and autoradiography. helsinki.finih.gov

Ex Vivo Biodistribution via Gamma Counting: In these studies, after a predetermined time following the injection of this compound, tissues and organs of interest are harvested. nih.gov The amount of radioactivity in each tissue sample is then measured using a gamma counter, an instrument that detects the gamma rays emitted by the F-18 isotope. The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV). frontiersin.org This method provides precise quantitative data on the tracer's uptake in different tissues, allowing for a detailed assessment of its biodistribution and targeting efficacy. nih.govfrontiersin.org For example, this method has been used to quantify the uptake of other F-18 tracers in tumors, lymphoid tissues, heart, and brain. nih.govnih.gov

Autoradiography: Autoradiography provides a visual map of the radioactivity distribution within thin slices of tissue. After harvesting, tissues are frozen and sliced into very thin sections using a cryomicrotome. helsinki.fi These tissue sections are then exposed to a radiation-sensitive film or a phosphor imaging plate. nih.govahajournals.org The radiation emitted from the this compound within the tissue creates an image on the detector. The resulting autoradiograph shows the precise location of the radiotracer within the tissue's microstructure. nih.gov This technique is particularly useful for co-localizing tracer uptake with specific histological features, such as confirming that a tracer accumulates within a tumor region rather than the surrounding healthy tissue. frontiersin.orgahajournals.org Digital autoradiography allows for the quantification of tracer uptake in specific regions of the tissue slice, providing higher resolution data than can be obtained from in vivo PET imaging. helsinki.fi

TechniqueSample TypeData OutputResearch ApplicationReference
Gamma Counting Excised whole organs or tissue samplesQuantitative radioactivity (%ID/g or SUV)Determines bulk tracer uptake in various tissues to map overall biodistribution. nih.govfrontiersin.org
Autoradiography Thin cryosections of tissuesA high-resolution image of radioactivity distributionVisualizes and quantifies tracer accumulation within the micro-architecture of a tissue, correlating uptake to histology. helsinki.finih.govahajournals.org

Theoretical Research Applications and Future Directions for L Fmac F 18

Potential for Monitoring Cellular Proliferation in Preclinical Disease Models

L-[¹⁸F]FMAC serves as a valuable tool for PET imaging, with potential diagnostic applications. mdpi.com Once administered, it is taken up by cells with high levels of dCK, such as certain tumor cells and proliferating T-lymphocytes. google.com The subsequent phosphorylation by dCK traps the tracer intracellularly, allowing for its detection by PET. mdpi.comgoogle.com This mechanism forms the basis for its use in monitoring cellular proliferation across a range of preclinical disease models. mdpi.com

In the realm of oncology, the ability to non-invasively assess tumor proliferation holds immense value for characterizing tumor aggressiveness and monitoring therapeutic efficacy. google.com PET imaging with tracers that measure cellular processes like glucose metabolism, such as [¹⁸F]FDG, has been shown to correlate with tumor response to chemotherapy in preclinical models. snmjournals.org For instance, in rat models of osteosarcoma, a decrease in [¹⁸F]FDG uptake after chemotherapy was linked to a positive histological response. snmjournals.org Similarly, PET imaging with [¹⁸F]Fluoropaclitaxel has been used to predict chemoresistance in breast cancer xenografts, where lower tracer uptake correlated with tumor progression. nih.gov

Given that L-[¹⁸F]FMAC accumulation is dependent on dCK, an enzyme overexpressed in various cancers, it presents a powerful tool for similar applications. google.com Its potential lies in its ability to provide a more direct measure of nucleoside salvage pathway activity, which is crucial for DNA synthesis and cell division. google.com This could offer a more specific biomarker for proliferation compared to general metabolic markers.

Assessing Tumor Aggressiveness: The level of L-[¹⁸F]FMAC uptake in a tumor could theoretically correlate with its aggressiveness. Higher dCK activity, leading to increased tracer accumulation, may indicate a more rapidly proliferating and potentially more aggressive tumor phenotype. Preclinical studies using other proliferation markers like [¹⁸F]FLT have demonstrated the link between tracer uptake and tumor growth. plos.org

Evaluating Response to Targeted Therapies: A significant application for L-[¹⁸F]FMAC is in the early assessment of tumor response to therapies that target cell proliferation or the nucleoside salvage pathway. google.com A reduction in L-[¹⁸F]FMAC uptake following treatment could provide an early indication of therapeutic efficacy, potentially preceding changes in tumor size observable with anatomical imaging. plos.org This is particularly relevant for cytostatic agents that halt proliferation without causing immediate tumor shrinkage. Furthermore, since many nucleoside analog chemotherapeutics require dCK for their activation, L-[¹⁸F]FMAC PET could be used to predict which tumors are likely to respond to such drugs. google.com

Table 1: Preclinical PET Tracers in Oncology Research

TracerTarget/MechanismPreclinical Application ExampleFindingReference
L-[¹⁸F]FMAC Deoxycytidine Kinase (dCK) / Nucleoside Salvage PathwayImaging leukemia and autoimmune models.Potential to measure dCK activity and predict response to dCK-dependent drugs. google.com
[¹⁸F]FDG Glucose MetabolismOsteosarcoma rat model response to chemotherapy.Decrease in SUVmax correlated with histologic response. snmjournals.org
[¹⁸F]Fluoropaclitaxel Paclitaxel DistributionBreast cancer xenograft response to paclitaxel.Low uptake predicted chemoresistance. nih.gov
[¹⁸F]FLT Thymidine (B127349) Kinase 1 / DNA SynthesisTriple-negative breast cancer model response to paclitaxel.Variation in SUVmax defined tumor response. plos.org

The role of dCK in lymphocyte activation and proliferation makes L-[¹⁸F]FMAC a highly suitable tracer for studying inflammatory and autoimmune diseases characterized by lymphoproliferation. google.com Autoimmune lymphoproliferative syndrome (ALPS), for example, is a disorder resulting from defective lymphocyte apoptosis, leading to an accumulation of lymphocytes in lymph nodes and the spleen. nih.gov

Preclinical studies have demonstrated the utility of L-nucleoside analogs for imaging such conditions. In a thesis from UCLA, small-animal PET/CT images using L-[¹⁸F]FMAC successfully visualized malignant and autoimmune lymphoproliferative disorders. This highlights the tracer's potential to non-invasively monitor disease activity and progression in animal models of diseases like lupus or rheumatoid arthritis, where T-cell and B-cell proliferation are key pathogenic features. The ability to track the expansion and contraction of lymphocyte populations in response to immunomodulatory therapies would be a significant advancement in preclinical research. nih.gov

The application of PET imaging in infectious diseases is a growing field, with a focus on developing tracers that can specifically identify sites of infection and monitor treatment response. unav.edu While [¹⁸F]FDG is widely used, its uptake by inflammatory cells limits its specificity for infection. frontiersin.org This has spurred the development of bacteria-specific tracers, such as [¹⁸F]fluorodeoxysorbitol ([¹⁸F]FDS), which is taken up by Enterobacterales. researchgate.net

The potential utility of L-[¹⁸F]FMAC in this area stems from its ability to image activated T-cells. nih.gov Many infectious diseases trigger a robust T-cell mediated immune response. nih.gov Therefore, L-[¹⁸F]FMAC could be used to visualize and quantify the host's immune response to an infection. This could be particularly valuable in preclinical models of viral infections, where tracking the location and intensity of T-cell activation is crucial for understanding pathogenesis and evaluating the efficacy of vaccines and antiviral therapies. nih.gov For instance, another dCK substrate, [¹⁸F]F-AraG, has shown promise in imaging activated T-cells in various murine models, suggesting a similar potential for L-[¹⁸F]FMAC. nih.gov

Development of Novel Analogs with Enhanced Metabolic Stability and Specificity

A significant challenge in the development of nucleoside-based PET tracers is their in vivo metabolism, which can lead to reduced specificity and altered biodistribution. L-[¹⁸F]FMAC itself was developed as an analog with improved metabolic stability compared to its D-enantiomer counterpart. google.com The L-configuration confers resistance to deamination by cytidine (B196190) deaminase (CDA), an enzyme that can degrade other cytidine-based tracers. google.com

Future research will likely focus on further refining the structure of L-[¹⁸F]FMAC to create next-generation analogs with even more favorable properties. This could involve modifications to the sugar moiety or the nucleobase to:

Further decrease susceptibility to enzymatic degradation.

Enhance affinity and specificity for dCK.

Optimize pharmacokinetic properties for faster clearance from non-target tissues, leading to improved image contrast.

The development of such analogs would be guided by in vitro assays and preclinical imaging studies to select candidates with the best combination of stability, specificity, and imaging characteristics.

Integration with Multi-Modal Preclinical Imaging Techniques (e.g., PET/MRI in research settings)

The integration of PET with other imaging modalities, particularly magnetic resonance imaging (MRI), offers a powerful approach for preclinical research. PET/MRI combines the high sensitivity of PET for molecular processes with the excellent soft-tissue contrast and anatomical detail of MRI. sciencedaily.com This is particularly advantageous in complex diseases where both functional and anatomical information are critical.

In the context of lymphoproliferative disorders, PET/MRI using a tracer like L-[¹⁸F]FMAC could provide significant benefits. nih.gov For example, in lymphoma models, PET could delineate areas of high proliferation within lymph nodes, while MRI provides precise anatomical localization and characterization of the surrounding tissues. nih.govnih.gov This combined approach could be used to:

More accurately stage disease in preclinical models.

Assess the heterogeneity of tumor proliferation.

Monitor the response to therapy with greater precision, distinguishing between changes in metabolic activity and changes in tumor size or morphology. mdpi.com

The ability of PET/MRI to acquire simultaneous functional and anatomical data makes it a highly efficient and valuable tool for longitudinal studies in animal models, reducing the number of animals required and providing a more comprehensive understanding of disease biology. sciencedaily.com

Advancement in Automated Radiosynthesis for Research Accessibility

For fluorine-18 (B77423) labeled compounds like L-[¹⁸F]FMAC, automated synthesis typically involves several key steps, including the trapping of [¹⁸F]fluoride, azeotropic drying, the radiolabeling reaction, and purification. acs.org Recent advancements in radiochemistry have focused on simplifying these processes. For example, the development of one-pot synthesis methods and improved purification techniques, such as cartridge-based systems, can significantly streamline the production of [¹⁸F]labeled nucleoside analogs. mdpi.commdpi.com

Future efforts in this area will likely focus on developing a dedicated, cassette-based automated synthesis module for L-[¹⁸F]FMAC. Such a system would offer a "plug-and-play" solution for radiopharmacies, making the tracer more readily available to researchers and facilitating multi-center preclinical trials. The goal is to achieve high radiochemical yields and purity with minimal manual intervention, thus enhancing the accessibility and scalability of L-[¹⁸F]FMAC production for a broader range of research applications. nih.gov

Challenges and Limitations in Translating Preclinical Findings for Further Research

The transition of a promising radiopharmaceutical agent like L-FMAC F-18 from preclinical validation to broader research and potential clinical application is a complex process fraught with challenges. While initial studies in animal models have shown its potential, several hurdles must be overcome to ensure its utility and reliability in human subjects. These limitations span biological complexities, model-system discrepancies, and logistical issues.

A significant challenge lies in the inherent biological and genetic heterogeneity of diseases targeted by this compound, such as cancer. oaepublish.commdpi.com Deoxycytidine kinase (dCK), the enzyme this compound is designed to measure, can have variable expression levels across different tumor types and even within the same tumor of a single patient. nih.gov Preclinical models, such as patient-derived xenografts (PDXs), attempt to capture this heterogeneity but may not fully represent the complex clonal evolution and microenvironment interactions seen in human patients. oaepublish.com Therefore, the diagnostic or predictive performance of this compound observed in a specific animal model of leukemia, for instance, may not be directly translatable to a diverse human patient population with the same disease. oaepublish.comsnmjournals.org

Discrepancies between animal models and human physiology present another major limitation. The biodistribution, metabolism, and clearance of this compound observed in mice may differ significantly in humans. nih.gov For example, while this compound showed advantageous low liver uptake in mice, its metabolic profile in humans is not fully characterized. snmjournals.org The L-enantiomer configuration of this compound is specifically designed to reduce susceptibility to deamination by cytidine deaminase (CDA), an enzyme with high activity in some human tissues. nih.gov However, the comparative activity of CDA and other metabolizing enzymes between preclinical species and humans can vary, potentially altering the tracer's stability and imaging characteristics.

Furthermore, the successful application of this compound is dependent on robust and scalable radiosynthesis. While laboratory-scale synthesis methods may be established, translating these to a process compliant with current Good Manufacturing Practices (cGMP) for multi-center research can be challenging. helsinki.fi Issues related to radiochemical yield, purity, and automation must be addressed to ensure consistent production. snmjournals.orgresearchgate.netnih.gov The short half-life of Fluorine-18 (approximately 110 minutes) adds a significant logistical hurdle, requiring on-site or nearby cyclotron and radiochemistry facilities for timely production and administration. patsnap.comdrugbank.com

Finally, navigating the regulatory pathway for a new investigational imaging agent is a substantial undertaking. Extensive documentation on manufacturing, preclinical toxicology, and dosimetry is required for submission to regulatory bodies before human studies can be initiated. These processes are resource-intensive and can introduce significant delays in translating promising preclinical results into broader research applications. f1000research.com

The table below summarizes the key challenges in translating this compound preclinical findings.

Challenge CategorySpecific Limitation for this compoundPotential Impact on Further Research
Biological Heterogeneity Variable dCK expression in human tumors. mdpi.comnih.govInconsistent imaging results; difficulty in establishing a universal threshold for predicting therapy response.
Animal Model Discrepancy Differences in tracer metabolism, biodistribution, and enzyme activity (e.g., cytidine deaminase) between mice and humans. nih.govsnmjournals.orgUnpredictable imaging windows, background signal, and dosimetry in humans compared to preclinical data.
Manufacturing and Logistics Need for scalable, cGMP-compliant radiosynthesis; short half-life of F-18 isotope. helsinki.finih.govpatsnap.comLimited availability for multi-center studies; high production costs; potential for batch-to-batch variability.
Regulatory Hurdles Requirement for extensive safety, dosimetry, and manufacturing data for clinical trial approval. f1000research.comSignificant time and financial investment required before human studies can commence, potentially slowing research progress.

Q & A

Q. How can this compound imaging be integrated with machine learning pipelines for predictive modeling of treatment outcomes?

  • Methodological Answer : Extract radiomic features (e.g., texture, shape) using PyRadiomics or similar tools. Train models on independent training/validation cohorts with nested cross-validation. Address class imbalance via synthetic minority oversampling (SMOTE) and report AUC-ROC metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.